4-Bromo-5-tert-butyl-1,3-oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-tert-butyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c1-7(2,3)5-6(8)9-4-10-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVVDPJMHGGAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 5 Tert Butyl 1,3 Oxazole and Analogues
Strategic Approaches for the Construction of 1,3-Oxazole Rings with Specific Substitution Patterns
The synthesis of 1,3-oxazoles, five-membered heterocyclic compounds containing nitrogen and oxygen, is a significant area of focus in medicinal and materials chemistry. The specific arrangement of substituents on the oxazole (B20620) ring is crucial for determining the molecule's ultimate properties and function. Crafting specifically substituted oxazoles, such as 4-bromo-5-tert-butyl-1,3-oxazole, requires strategic synthetic planning. Methodologies are often chosen based on the desired substitution pattern, the steric and electronic nature of the substituents, and the availability of starting materials. Key strategies include the de novo construction of the oxazole ring from acyclic precursors and the functionalization of a pre-existing oxazole core. The development of regioselective reactions that allow for the precise placement of groups, such as a bromine atom at the C-4 position and a bulky tert-butyl group at C-5, is a primary challenge and a continuing area of research.
Cyclization Reactions: Dehydrative, Oxidative, and Multicomponent Pathways
The formation of the 1,3-oxazole ring is predominantly achieved through cyclization reactions, which can be broadly categorized as dehydrative, oxidative, or multicomponent.
Dehydrative Cyclization: These are classic methods that involve the formation of the oxazole ring by eliminating a molecule of water from a suitable precursor. The Robinson-Gabriel synthesis, for instance, involves the cyclization and dehydration of α-acylamino ketones. These reactions are typically promoted by strong acids or dehydrating agents like sulfuric acid, polyphosphoric acid, or phosphorus pentachloride.
Oxidative Cyclization: In these pathways, the oxazole ring is formed from a more reduced precursor, with the final step being an oxidation that establishes the aromaticity of the ring. A common strategy involves the cyclodehydration of β-hydroxy amides to form an intermediate oxazoline (B21484), which is then oxidized to the oxazole. This approach is valuable as it can proceed under milder conditions than many classic dehydrative methods.
Multicomponent Reactions: These reactions offer significant efficiency by combining three or more starting materials in a single pot to construct the oxazole core with its substituents in one operation. The van Leusen three-component reaction, which combines an aldehyde, an amine, and tosylmethyl isocyanide (TosMIC), is a prime example leading to the formation of imidazoles, but adaptations can lead to oxazoles. These strategies are highly valued for their atom economy and ability to rapidly generate libraries of substituted oxazoles.
Van Leusen Oxazole Synthesis and its Adaptations for Brominated and Bulky Systems
The Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). The reaction mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline. The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which drives the formation of the aromatic oxazole ring.
Table 1: Key Features of the Van Leusen Oxazole Synthesis
| Feature | Description | Reference |
| Reactants | Aldehyde and Tosylmethyl isocyanide (TosMIC) | |
| Key Reagent | TosMIC acts as a "3-atom synthon" (C2N1) | |
| Conditions | Base-mediated (e.g., K₂CO₃) | |
| Intermediate | 5-membered oxazoline ring | |
| Driving Force | Elimination of the stable p-toluenesulfinic acid leaving group | |
| Primary Product | 5-substituted 1,3-oxazoles |
Adapting this synthesis for systems that are both brominated and contain bulky substituents, like this compound, presents specific challenges. The presence of a bulky group at the 5-position can be achieved by using a sterically hindered aldehyde, such as pivalaldehyde, as the starting material. The introduction of a bromine atom at the C-4 position is more complex. While direct bromination of a 5-tert-butyl-1,3-oxazole (B2680451) product is a possibility, it may lack regioselectivity. A more controlled approach involves modifying the Van Leusen protocol. One strategy could involve using a brominated aldehyde or a modified TosMIC reagent. Research has demonstrated the synthesis of bromo-substituted aryloxazoles using the Van Leusen method followed by electrophilic aromatic bromination. Furthermore, a one-pot synthesis of 4,5-disubstituted oxazoles has been developed using TosMIC, aldehydes, and aliphatic halides in ionic liquids, which could potentially be adapted by using a brominating agent as the electrophile.
Cornforth, Fischer, and Bredereck Synthesis Modifications for 1,3-Oxazoles
Several classical named reactions provide foundational routes to 1,3-oxazoles, and their modifications are essential for accessing specifically substituted derivatives.
Cornforth Synthesis: This method involves the rearrangement of 4-acyl-oxazolines. C-acylations of the isonitrile enolate derived from the deprotonation of the parent oxazole can produce 4,5-disubstituted oxazoles through the Cornforth rearrangement. A new synthesis of oxazoles was developed based on the reaction of ethyl isocyanoacetate with acylating agents, which proceeds via a related mechanism.
Fischer Oxazole Synthesis: Discovered by Emil Fischer, this synthesis traditionally involves the reaction of cyanohydrins with aromatic aldehydes in the presence of anhydrous hydrochloric acid. This method yields 2,5-disubstituted oxazoles. Modifications to broaden its scope include variations in the starting materials and reaction conditions to accommodate different functional groups.
Bredereck Synthesis: This approach provides a pathway to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. It is considered an efficient and clean process for synthesizing oxazoles. For a compound like this compound, a potential Bredereck-type approach might involve reacting a suitable α-haloketone bearing the tert-butyl group with an appropriate amide, although controlling the regiochemistry of the halogen can be a challenge.
These methods, while foundational, often require harsh conditions. Modern modifications focus on improving yields, expanding substrate scope, and employing milder reagents to allow for the synthesis of more complex and sensitive oxazole derivatives.
Decarboxylative Cyclization Approaches
Decarboxylative cyclization has emerged as a powerful strategy for synthesizing substituted oxazoles, offering a unique bond-forming logic. In these reactions, a carboxylic acid group is extruded, typically as carbon dioxide, which provides a thermodynamic driving force for the reaction.
One notable method involves the silver-catalyzed oxidative decarboxylation of α-oxocarboxylates and their subsequent cyclization with isocyanides. More recently, a palladium-catalyzed decarboxylative addition/cyclization sequence between aromatic carboxylic acids and functionalized aliphatic nitriles has been developed to synthesize imidazoles and oxazoles. A significant advancement is the development of metal-free decarboxylative cyclization methods. For example, polysubstituted oxazoles can be synthesized from readily available primary α-amino acids and 2-bromoacetophenones under mild, metal-free conditions. This process involves a decarboxylative cyclization where the amino acid serves as a key building block for the oxazole core.
Table 2: Example of Metal-Free Decarboxylative Cyclization
| Starting Material 1 | Starting Material 2 | Key Feature | Product Type | Reference |
| Primary α-amino acids | 2-Bromoacetophenones | Metal-free, mild conditions | Polysubstituted oxazoles | |
| α-Oxocarboxylates | Isocyanides | Silver-catalyzed, oxidative | Substituted oxazoles |
These methods are attractive because they often utilize stable and readily available carboxylic acids as starting materials, avoiding the need for pre-functionalized substrates.
Metal-Free Oxidative Cyclization Protocols via C-O Bond Cleavage
Recent innovations in oxazole synthesis have focused on developing more sustainable and efficient methods, including metal-free protocols that proceed via novel mechanisms like C-O bond cleavage. A strategy has been developed for the synthesis of substituted oxazoles through the efficient metal-free C–O bond cleavage of an ester, using amines. This reaction proceeds smoothly under metal-free conditions, combining C–O bond cleavage with the formation of C–N and a new C–O bond in a one-pot process to yield the desired oxazole products in moderate to excellent yields. The protocol uses iodine as the sole oxidant and demonstrates a broad tolerance for various functional groups and substrates. This approach not only provides a concise method for preparing substituted oxazoles but also represents a significant advance in the selective cleavage and functionalization of otherwise stable ester C–O bonds.
Another metal-free approach involves the phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides. This oxidative carbon-oxygen bond formation process leads to a broad range of functionalized oxazoles in good yields.
Copper-Catalyzed and Photoredox-Cocatalyzed Annulation Reactions for Substituted Oxazoles
Annulation reactions, which involve the formation of a ring onto a pre-existing molecular fragment, are a cornerstone of heterocyclic synthesis. Modern catalysis has enabled powerful annulation strategies for constructing substituted oxazoles.
Copper-Catalyzed Annulation: Copper catalysts are particularly effective for synthesizing oxazole derivatives due to their low cost and versatile reactivity. One method involves a copper(II)-catalyzed oxidative cyclization of enamides, which proceeds at room temperature via vinylic C-H bond functionalization to give 2,5-disubstituted oxazoles. Another efficient protocol is the copper-catalyzed tandem oxidative cyclization of readily available starting materials under mild conditions. A [3+2] annulation/olefination cascade between amides and I(III)/P(V)-hybrid ylides, catalyzed by Cu(acac)₂, has been developed for the synthesis of 2,4-disubstituted oxazoles, avoiding the use of hazardous α-diazoketones. Copper catalysts have also been employed in the direct arylation of azoles, demonstrating their utility in functionalizing the oxazole ring.
Table 3: Examples of Copper-Catalyzed Oxazole Synthesis
| Reaction Type | Reactants | Catalyst System | Product Type | Reference |
| [3+2] Annulation/Olefination | Amides and I(III)/P(V)-hybrid ylides | Cu(acac)₂ / Na₂CO₃ | 2,4-Disubstituted oxazoles | |
| Oxidative Cyclization | Enamides | Copper(II) | 2,5-Disubstituted oxazoles | |
| Annulation | 2-Formylazoles and o-aminoiodoarenes | CuI / sparteine | Annulated heterocycles | |
| Annulation | α-Substituted diazoacetates and 2-ethynylanilines | Copper | C2-Functionalized indoles |
Photoredox-Cocatalyzed Annulation: Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. It enables the generation of radical intermediates under gentle conditions, opening up new reaction pathways. Substituted oxazoles can be synthesized from α-bromoketones and benzylamines at room temperature using a ruthenium-based photocatalyst ([Ru(bpy)₃]Cl₂). This process is effective for accessing a variety of valuable oxazole compounds and has been used to prepare the natural product texaline. Another photoredox method involves a three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen to provide a wide range of substituted oxazoles. Furthermore, a tandem oxidative cyclization of α-bromo ketones and amines, cocatalyzed by CO₂ and a photoredox catalyst, offers a sustainable route to oxazoles without the need for transition metals or peroxides. These light-driven methods represent a significant advance in creating complex heterocyclic structures under environmentally benign conditions.
Tandem Oxidative Cyclization using Halogen-Based Catalysts
Tandem oxidative cyclization reactions provide an efficient route to construct the oxazole nucleus from acyclic precursors in a single step. While various metal catalysts have been employed for this transformation, the use of halogen-based reagents, particularly hypervalent iodine compounds, has emerged as a powerful strategy. rsc.orgnsf.gov These reactions often proceed under mild conditions and offer a broad substrate scope. organic-chemistry.org
Hypervalent iodine reagents, such as iodosylarenes and (diacetoxyiodo)benzene, can mediate the oxidative cyclization of substrates like N-allylamides and N-propargylamides to form oxazoline and oxazole derivatives. nsf.gov For instance, the reaction of N-cyclohexenylamides with an iodosylarene in the presence of a Lewis acid like BF3·Et2O can yield ring-fused oxazolines. nsf.gov While direct synthesis of this compound via a one-pot tandem oxidative cyclization using a halogen-based catalyst is not extensively documented, the principles of hypervalent iodine chemistry are foundational. These reagents can act as activators for various substrates, facilitating the cyclization process. nsf.gov The general approach often involves the formation of a C-O bond and subsequent ring closure. organic-chemistry.org
A plausible, though not explicitly detailed, pathway could involve the cyclization of a precursor already containing the tert-butyl group, with a subsequent bromination step or the use of a brominating agent in the cyclization cocktail. Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides has also been developed to produce 2,5-disubstituted oxazoles, highlighting an efficient strategy to form the oxazole nucleus from accessible substrates under temperate conditions. nih.gov
Functional Group Interconversion and Post-Cyclization Modifications
Once a substituted oxazole is formed, its functional groups can be interconverted or further modified to achieve the desired final product.
The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring, typically under basic conditions. thieme-connect.comthieme-connect.com This reaction has been successfully applied to bromo-oxazoles to synthesize isomers that are otherwise difficult to access directly. thieme-connect.communi.cz
Specifically, 5-bromooxazoles can be rearranged to the thermodynamically more stable 4-bromooxazoles. thieme-connect.comthieme-connect.com The reaction is mediated by a strong base, such as lithium diisopropylamide (LDA), at low temperatures. thieme-connect.comresearchgate.net The proposed mechanism involves the initial deprotonation at the C-4 position of the 5-bromooxazole (B1343016). thieme-connect.comthieme-connect.com This lithiated intermediate then undergoes a series of halogen-metal exchange reactions with the starting material, ultimately leading to the formation of the 4-bromooxazole (B40895). thieme-connect.comthieme-connect.com
This methodology allows for the transformation of an easily accessible 5-bromooxazole into the less accessible 4-bromo isomer. muni.cz Furthermore, by quenching the lithiated intermediate formed during the halogen dance with various electrophiles, a range of 5-substituted 4-bromooxazole derivatives can be synthesized. thieme-connect.communi.cz
The efficiency of the halogen dance rearrangement can be influenced by the nature of the halogen. For instance, the rearrangement of 5-bromooxazoles is reported to be faster and more selective than that of 5-iodooxazoles. researchgate.net
Directed lithiation is a powerful tool for the regiocontrolled functionalization of heterocyclic compounds. rsc.org In the context of bromo-oxazoles, this strategy allows for the introduction of a bromine atom at a specific position by first creating a lithiated intermediate that is then quenched with an electrophilic bromine source, such as elemental bromine or NBS. researchgate.net
A common approach is the direct regiocontrolled lithiation of an oxazole followed by reaction with an electrophilic bromine source. researchgate.net For example, a highly regioselective bromination at the C-4 position of 5-substituted oxazoles can be achieved through the formation of a 2-lithiooxazole intermediate. orgsyn.org By carefully controlling the reaction conditions, such as temperature and solvent, the desired regioselectivity can be achieved. orgsyn.org
This method provides a versatile route to various bromooxazole isomers. researchgate.net For the synthesis of this compound, one could envision the lithiation of 5-tert-butyloxazole at the C-4 position, followed by quenching with a suitable bromine source.
The table below illustrates the outcome of quenching a lithiated bromo-oxazole with different electrophiles, showcasing the versatility of this method.
| Starting Material | Base | Electrophile | Product | Yield (%) |
| 5-Bromo-2-phenyloxazole | LDA | H2O | 4-Bromo-2-phenyloxazole | 85 |
| 5-Bromo-2-phenyloxazole | LDA | I2 | 4-Bromo-5-iodo-2-phenyloxazole | 78 |
| 5-Bromo-2-phenyloxazole | LDA | TMSCl | 4-Bromo-5-(trimethylsilyl)-2-phenyloxazole | 82 |
Data adapted from a study on the halogen dance reaction of 2-phenyloxazoles. thieme-connect.com
Palladium-Catalyzed Direct Arylation of Oxazoles at C-2 and C-5
The direct arylation of oxazole rings using palladium catalysis represents a powerful and atom-economical method for creating carbon-carbon bonds, bypassing the need for pre-functionalized organometallic reagents. Research has demonstrated that high regioselectivity for arylation at either the C-2 or C-5 position can be achieved by carefully selecting the ancillary phosphine (B1218219) ligand and the solvent. acs.orgnih.govcapes.gov.br This control is crucial for the targeted synthesis of specific oxazole-based compounds.
For instance, C-5 arylation is generally favored when the reaction is conducted in polar solvents like N,N-dimethylacetamide (DMA) and in the presence of specific phosphine ligands. acs.orgnih.gov Conversely, arylation at the C-2 position is preferentially achieved in nonpolar solvents using different phosphine ligands. acs.orgnih.govcapes.gov.br A study by Strotman et al. established complementary methods that achieve high regioselectivity (>100:1) for both positions with a broad range of aryl and heteroaryl halides, including bromides, chlorides, and triflates. acs.orgnih.gov
The mechanism for this selectivity is believed to differ for each position. The C-5 arylation is thought to proceed via a concerted metalation-deprotonation (CMD) pathway, which is facilitated by the presence of a palladium-carboxylate intermediate. acs.org In contrast, the C-2 arylation likely occurs through an alternative deprotonation pathway. acs.org The choice of ligand is critical; for example, using RuPhos as a ligand can lead to selectivities greater than 100:1 for C-2 arylation. acs.org These methods provide a general and versatile route for the C-5 selective arylation of the basic oxazole structure, which is broadly applicable to the synthesis of biologically active molecules. nih.govcapes.gov.br
Table 1: Regioselective Palladium-Catalyzed Direct Arylation of Oxazole
| Position | Catalyst/Ligand | Solvent | Substrate Scope | Selectivity (C-5/C-2 or C-2/C-5) | Reference |
|---|---|---|---|---|---|
| C-5 | Pd(OAc)₂ / Phosphines 5 or 6* | Polar (e.g., DMA) | Aryl/Heteroaryl Bromides, Chlorides | High for C-5 | acs.orgnih.gov |
| C-2 | Pd(OAc)₂ / RuPhos (3)* | Nonpolar | Aryl/Heteroaryl Bromides, Chlorides, Triflates | >100:1 for C-2 | acs.org |
| C-2 | Pd(OAc)₂ / t-Bu₃P | Toluene | Bromobenzene | Preferential for C-2 | acs.org |
*As designated in the source publication.
Green Chemistry Principles in Oxazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like oxazoles to minimize hazardous waste and improve energy efficiency. ijpsonline.com These approaches include the use of microwave irradiation, ionic liquids, and environmentally benign catalysts. ijpsonline.com
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a key green chemistry technique, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced purity. nih.govnih.gov One prominent application is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govacs.org
In a notable study, a one-pot, microwave-assisted [3+2] cycloaddition of substituted aryl aldehydes with TosMIC was developed. nih.govacs.orgresearchgate.net The reaction's outcome could be selectively tuned by controlling the amount of potassium phosphate (B84403) (K₃PO₄) base used. nih.govacs.org Using 2 equivalents of K₃PO₄ in isopropanol (B130326) under microwave irradiation (65 °C, 350 W) for just 8 minutes led to the formation of 5-substituted oxazoles in excellent yields (up to 96%). nih.govacs.org In contrast, using only 1 equivalent of the base under similar conditions produced 4,5-disubstituted oxazolines diastereoselectively. nih.govacs.org This method is not only rapid and efficient but also scalable, demonstrating its potential for large-scale production. nih.govacs.org
Table 2: Microwave-Assisted Synthesis of 5-Phenyl Oxazole
| Base (Equivalents) | Solvent | Conditions | Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| K₃PO₄ (2) | Isopropanol | 65 °C, 350 W | 8 min | 5-Phenyl oxazole | 96% | nih.govacs.org |
| K₃PO₄ (1) | Isopropanol | 60 °C, 280 W | 5-8 min | 4,5-Disubstituted oxazoline | High | nih.govacs.org |
| Organic Bases* (e.g., TEA) | Isopropanol | 60 °C (Conventional Heating) | 6 h | 4,5-Disubstituted oxazoline | 92-95% | nih.gov |
*Triethylamine, N,N-diisopropylethylamine, imidazole, N-methylmorpholine
Utilization of Ionic Liquids as Reaction Media
Ionic liquids (ILs) are salts with low melting points that are gaining prominence as green solvents in chemical synthesis. youtube.com Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive alternatives to volatile organic solvents. youtube.com In oxazole synthesis, ionic liquids can function as both the reaction medium and a promoter or catalyst. ijpsonline.comtandfonline.com
For example, an improved one-pot van Leusen synthesis of 4,5-disubstituted oxazoles was achieved using an ionic liquid, [bmim]Br, as the solvent. ijpsonline.com This method, which reacts TosMIC with aldehydes and aliphatic halides, produces high yields. ijpsonline.com A significant advantage is the reusability of the ionic liquid; it can be recovered and reused up to six times without a discernible loss in product yield, greatly enhancing the sustainability of the process. ijpsonline.com Ionic liquids have also been successfully employed in palladium-mediated C-C coupling reactions, such as the Suzuki coupling, to synthesize substituted oxazoles, where the IL plays a crucial role as both solvent and promoter. ijpsonline.com
Catalyst Systems for Enhanced Efficiency and Reduced Environmental Impact
The development of novel catalyst systems is central to green chemistry, aiming for high efficiency under mild conditions while minimizing waste and avoiding toxic heavy metals. A variety of greener catalytic approaches for oxazole synthesis have been reported.
One innovative example involves the use of iron oxide magnetic nanoparticles (Fe₃O₄ MNPs) as a magnetically separable nanocatalyst. nih.gov These nanoparticles, synthesized using an aqueous extract of clover leaves, were used to catalyze the synthesis of functionalized acs.orgijpsonline.com-oxazoles in excellent yields at a mild temperature of 50 °C. nih.gov The key advantage of this system is the ease of catalyst recovery; the magnetic nanoparticles can be easily removed from the reaction mixture with a magnet and reused, simplifying purification and reducing waste. nih.gov
Other approaches focus on metal-free conditions. ijpsonline.com For instance, direct oxidative amination reactions have been carried out using ionic liquids as catalysts at room temperature to produce substituted benzoxazoles, avoiding the need for any metal catalyst. ijpsonline.com Additionally, systems using copper catalysts, which are more abundant and less toxic than precious metals like palladium, have been developed for the synthesis of 2,4-disubstituted oxazoles via direct arylation. ijpsonline.com
Mechanistic Investigations of 4 Bromo 5 Tert Butyl 1,3 Oxazole Transformations
Electrophilic Aromatic Substitution and Addition Reactions on the Oxazole (B20620) Ring
The oxazole ring is considered an electron-rich heterocycle, but its aromaticity is modest, making it susceptible to both substitution and addition reactions depending on the conditions. Electrophilic attack on the oxazole nucleus is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophiles. When such reactions do occur, the position of substitution is highly dependent on the existing substituents.
Under forcing conditions, or with highly reactive electrophiles, addition reactions across the C4-C5 double bond or C2-N3 bond can occur, leading to ring-opened products. For instance, the reaction of some oxazoles with halogens can lead to addition products via the formation of N-halooxazolium salts. The presence of the bulky tert-butyl group at C5 in 4-bromo-5-tert-butyl-1,3-oxazole would likely sterically hinder the approach of electrophiles to the C4-C5 bond, potentially favoring attack at the C2 position or leading to no reaction under standard electrophilic substitution conditions.
Nucleophilic Substitution at Bromine and Other Positions
The carbon-bromine bond at the C4 position of this compound is the primary site for nucleophilic substitution. The electron-withdrawing character of the adjacent oxygen and nitrogen atoms in the oxazole ring makes the C4 carbon atom electron-deficient and thus susceptible to attack by nucleophiles.
This reactivity is analogous to that observed in other halogenated electron-deficient heterocyclic systems. For example, in 4-bromo-5-nitrophthalodinitrile, the bromine atom can be displaced by various nucleophiles. researchgate.net The general mechanism involves the attack of a nucleophile on the C4 carbon, leading to a tetrahedral intermediate, followed by the expulsion of the bromide ion to yield the substituted product. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can potentially participate in this reaction.
The tert-butyl group at the C5 position can exert a steric influence on this reaction. While it does not directly block the C4 position, its bulkiness may affect the rate of reaction by hindering the approach of very large nucleophiles. The reaction conditions, such as the choice of solvent and temperature, would be crucial in overcoming any steric hindrance and achieving successful substitution.
Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations.
The C4-Br bond of this compound is well-suited for palladium-catalyzed cross-coupling reactions. These reactions typically proceed via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an organometallic reagent and reductive elimination to form the new C-C bond and regenerate the catalyst.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-oxazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The use of bulky phosphine (B1218219) ligands, such as P(t-Bu)3·HBF4, has been shown to be effective for the Suzuki-Miyaura coupling of bromoisoxazoles, suppressing the formation of byproducts. researchgate.net For this compound, similar conditions would likely be effective for coupling with a variety of aryl- and vinylboronic acids.
Stille Coupling: In the Stille coupling, an organotin reagent is used as the coupling partner. This reaction is known for its tolerance of a wide range of functional groups. The synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles has been achieved through regioselective Stille cross-coupling reactions, demonstrating the utility of this method for functionalizing bromo-heterocycles. researchgate.net
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the bromo-oxazole and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. Studies on the Sonogashira coupling of 5-(tert-Butyl)-4-iodo-3-phenylisoxazole have shown that high yields of the corresponding alkynylated products can be obtained. nih.gov Given the similar reactivity of C-Br and C-I bonds in these reactions (though C-I is more reactive), the Sonogashira coupling of this compound is expected to be a viable and efficient transformation. The steric hindrance from the tert-butyl group at the adjacent C5 position might influence the reaction rate but is not expected to prevent the reaction. nih.govnih.gov
| Coupling Reaction | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Potential Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | K₂CO₃ or Cs₂CO₃ | Dioxane or Toluene | 4-Aryl/vinyl-5-tert-butyl-1,3-oxazole |
| Stille | Pd(PPh₃)₄ | - | Toluene or THF | 4-Aryl/vinyl/alkyl-5-tert-butyl-1,3-oxazole |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | 4-Alkynyl-5-tert-butyl-1,3-oxazole |
Copper-mediated coupling reactions, such as the Ullmann condensation, provide a valuable method for the formation of C-N, C-O, and C-S bonds. These reactions are particularly useful for the arylation of amines, alcohols, and thiols. In the context of this compound, the C4-Br bond can react with a variety of nucleophiles in the presence of a copper catalyst.
For example, the copper-catalyzed Ullmann-type coupling of bromoiodoarenes with oxazolidinones has been shown to be highly selective for C-N bond formation. nih.gov A similar strategy could be employed to couple amines with this compound. The choice of ligand for the copper catalyst is often crucial for achieving high yields and selectivity. Diamine and phenanthroline-based ligands are commonly used to facilitate these transformations.
| Reactant | Catalyst/Ligand | Base | Potential Product |
|---|---|---|---|
| Amine (R₂NH) | CuI / Phenanthroline | K₂CO₃ or Cs₂CO₃ | 4-(Dialkylamino)-5-tert-butyl-1,3-oxazole |
| Alcohol (ROH) | CuI / DMEDA | K₃PO₄ | 4-Alkoxy-5-tert-butyl-1,3-oxazole |
| Thiol (RSH) | CuI / L-proline | K₂CO₃ | 4-(Alkylthio)-5-tert-butyl-1,3-oxazole |
For this compound, the primary site for cross-coupling is unequivocally the C4 position due to the presence of the C-Br bond. The alternative site for a competing C-H activation reaction would be the C2 position. However, the C-Br bond is significantly more reactive towards oxidative addition by palladium(0) than the C-H bond at the C2 position under typical cross-coupling conditions. Therefore, high regioselectivity for reaction at C4 is expected.
In dihalogenated heterocycles, regioselectivity is a more complex issue and is often dictated by the relative reactivity of the different carbon-halogen bonds (C-I > C-Br > C-Cl) and the steric and electronic environment of each halogen. For this compound, the selectivity is straightforward, and the C4 position can be selectively functionalized, leaving the C2-H bond intact for potential subsequent transformations if desired.
Pericyclic Reactions Involving the Oxazole Nucleus
Oxazoles can participate as the diene component in Diels-Alder reactions. This reactivity is a consequence of the azadiene system embedded within the oxazole ring. The outcome of the reaction depends on the nature of the dienophile.
With alkyne dienophiles, the initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, leading to the extrusion of a nitrile and the formation of a furan. With alkene dienophiles, the initial adduct can often be isolated or may undergo elimination of water (or another small molecule) to afford a substituted pyridine.
The reactivity of the oxazole diene is influenced by its substituents. Electron-donating groups on the oxazole ring generally accelerate the reaction with electron-deficient dienophiles (normal electron-demand Diels-Alder). Conversely, electron-withdrawing groups on the oxazole can facilitate reactions with electron-rich dienophiles (inverse electron-demand Diels-Alder).
In this compound, the bromine atom is an electron-withdrawing group, which would slightly decrease the energy of the HOMO and LUMO of the diene system. The tert-butyl group is a weak electron-donating group. The bulky nature of the tert-butyl group at C5 would also sterically influence the approach of the dienophile, potentially favoring the formation of one regioisomer over another. The reaction would likely require thermal conditions or Lewis acid catalysis to proceed efficiently.
Diels-Alder Reactions of Oxazoles with Dienophiles
The oxazole ring, possessing a diene-like structure, can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. pharmaguideline.comresearchgate.net The reactivity of the oxazole as a diene is significantly influenced by the electronic nature of its substituents. Electron-donating groups on the oxazole ring generally facilitate the reaction with dienophiles. pharmaguideline.com In the case of this compound, the tert-butyl group at the C5 position is an electron-donating group, which is expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the oxazole, thereby enhancing its reactivity towards electron-poor dienophiles. Conversely, the bromo group at the C4 position is an electron-withdrawing group, which may have a deactivating effect.
The reaction proceeds through a concerted mechanism, leading to a bicyclic adduct. wikipedia.org This primary adduct is often unstable and can undergo a retro-Diels-Alder reaction to yield a furan or eliminate a molecule of nitrile to form a pyridine, depending on the dienophile and reaction conditions. researchgate.netwikipedia.org The activation of the oxazole nitrogen by protonation or Lewis acids can also facilitate the cycloaddition by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. nih.govresearchgate.netacs.org
| Reactant | Dienophile | Expected Product(s) | Mechanistic Notes |
| This compound | Maleic anhydride | Substituted furan or pyridine | The reaction is expected to be a [4+2] cycloaddition. The initial adduct may undergo elimination of bromonitrile to yield a substituted pyridine. |
| This compound | Diethyl acetylenedicarboxylate | Substituted furan | The initial bicyclic adduct would likely undergo a retro-Diels-Alder reaction, eliminating bromonitrile to afford a highly substituted furan. |
This table presents expected outcomes based on the general reactivity of substituted oxazoles in Diels-Alder reactions.
1,3-Dipolar Cycloaddition Reactions and Their Concerted vs. Step-by-Step Mechanisms
The 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocyclic rings, proceeding via the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org While oxazoles are not typically considered 1,3-dipoles themselves, they can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. youtube.com
Mechanistically, 1,3-dipolar cycloadditions are generally considered to be concerted pericyclic reactions, as proposed by Huisgen. wikipedia.orgorganic-chemistry.org This concerted mechanism is often asynchronous, meaning that the two new sigma bonds are not formed at the exact same rate. However, a stepwise mechanism involving a diradical intermediate, proposed by Firestone, can also be operative in certain cases. wikipedia.orgnih.gov The preference for a concerted versus a stepwise mechanism is influenced by factors such as the nature of the 1,3-dipole and the dipolarophile, as well as solvent effects. researchgate.net
For an oxazole ring to participate in a 1,3-dipolar cycloaddition, it would likely need to undergo ring-opening to form a 1,3-dipolar species. For instance, deprotonation at the C2 position of an oxazolium salt can lead to an equilibrium with a ring-opened enolate-isonitrile species, which could potentially act as a 1,3-dipole. wikipedia.org However, there is no specific literature detailing such a reaction pathway for this compound.
| Reaction Type | Proposed Intermediate | Mechanism | Key Factors |
| 1,3-Dipolar Cycloaddition | Ring-opened azomethine ylide | Concerted or Stepwise | Nature of substituents, dipolarophile, and solvent polarity. |
| 1,3-Dipolar Cycloaddition | Nitrile ylide (from ring fragmentation) | Concerted or Stepwise | Stability of the intermediates and transition states. |
This table outlines the theoretical possibilities for the involvement of an oxazole derivative in 1,3-dipolar cycloadditions, which would likely proceed through ring-opened intermediates.
Oxidative and Reductive Transformations of the Oxazole Ring and Substituents
The oxazole ring exhibits susceptibility to both oxidative and reductive conditions, often leading to ring cleavage. pharmaguideline.comtandfonline.com Strong oxidizing agents such as potassium permanganate can open the oxazole ring. pharmaguideline.com A notable oxidative transformation is the conversion of 4- or 5-substituted 2H-oxazoles into their corresponding 2-oxazolones, a reaction catalyzed by aldehyde oxidase in biological systems. nih.gov This enzymatic oxidation involves the incorporation of an oxygen atom at the C2 position. nih.gov For this compound, such a transformation would yield 4-Bromo-5-tert-butyl-1,3-oxazol-2(3H)-one.
Reduction of the oxazole ring can also lead to ring-opened products. pharmaguideline.com Catalytic hydrogenation or the use of dissolving metal reductions can cleave the heterocyclic ring. The substituents on the ring, such as the bromo group in this compound, can also be targeted. For instance, the bromo group could potentially be removed via reductive dehalogenation using reagents like tributyltin hydride or through palladium-catalyzed reactions.
| Transformation | Reagent/Condition | Expected Product | Mechanistic Pathway |
| Oxidation | Aldehyde Oxidase | 4-Bromo-5-tert-butyl-1,3-oxazol-2(3H)-one | Enzymatic hydroxylation at C2. nih.gov |
| Oxidation | KMnO4 | Ring-opened products | Oxidative cleavage of the oxazole ring. pharmaguideline.com |
| Reduction | H2/Pd | Ring-opened products and/or debromination | Catalytic hydrogenation leading to ring cleavage or C-Br bond scission. |
| Reductive Dehalogenation | Bu3SnH, AIBN | 5-tert-butyl-1,3-oxazole (B2680451) | Free radical chain mechanism. |
This table summarizes potential oxidative and reductive transformations of this compound based on known oxazole chemistry.
Rearrangement Reactions and their Impact on Molecular Architecture
Substituted oxazoles can undergo several types of rearrangement reactions, leading to significant changes in their molecular structure. A well-known example is the Cornforth rearrangement, which involves the thermal rearrangement of 4-acyloxazoles. wikipedia.org In this reaction, the acyl group at C4 and the substituent at C5 exchange positions via a nitrile ylide intermediate. wikipedia.org While this compound is not a 4-acyloxazole and thus not expected to undergo a classical Cornforth rearrangement, the concept of a nitrile ylide intermediate is relevant to other potential rearrangements.
Another potential rearrangement pathway for oxazoles involves metallation. Deprotonation of the oxazole ring, typically at the C2 position, can lead to a lithiated species that exists in equilibrium with a ring-opened isonitrile. wikipedia.org Trapping of this open-chain intermediate with an electrophile followed by ring closure could lead to a rearranged product. The presence of the bromo substituent at C4 in this compound also introduces the possibility of halogen dance reactions under strongly basic conditions, where the bromine atom could migrate to another position on the ring.
| Rearrangement Type | Key Intermediate | Driving Force | Potential Outcome for this compound |
| Photo-induced Rearrangement | Potentially an isonitrile | UV irradiation | Isomerization to an isoxazole or imidazole derivative. |
| Base-induced Rearrangement | Ring-opened isonitrile | Formation of a more stable anion | Could lead to substituted imidazoles in the presence of an amine source. |
| Halogen Dance | Anionic intermediate | Formation of a more stable carbanion | Migration of the bromo group, for example to the C2 position. |
This table outlines plausible rearrangement reactions for this compound based on general rearrangement mechanisms of heterocyclic compounds.
Advanced Spectroscopic and Structural Characterization of 4 Bromo 5 Tert Butyl 1,3 Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 4-Bromo-5-tert-butyl-1,3-oxazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.
Proton (1H) and Carbon-13 (13C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
In the 1H NMR spectrum of a related compound, 1-bromo-4-tert-butylbenzene, the tert-butyl protons appear as a singlet around δ 1.28 ppm, while the aromatic protons resonate in the region of δ 7.23-7.39 ppm. chemicalbook.com For this compound, the tert-butyl protons would be expected in a similar upfield region, while the single proton on the oxazole (B20620) ring would have a characteristic downfield shift.
The 13C NMR spectrum provides information on the carbon skeleton. For instance, in tert-butyl bromoacetate, the quaternary carbon of the tert-butyl group appears around δ 81.5 ppm, and the methyl carbons at δ 28.1 ppm. chemicalbook.com In this compound, the carbons of the tert-butyl group and the oxazole ring carbons would exhibit distinct chemical shifts, with the carbon attached to the bromine atom being significantly influenced.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C(CH₃)₃ | ~1.3 | ~28-32 |
| C (CH₃)₃ | - | ~30-35 |
| C2-H | ~8.0-8.5 | ~150-155 |
| C4-Br | - | ~115-125 |
| C5-tBu | - | ~160-170 |
Note: These are predicted values based on typical ranges for similar structures and may vary depending on the solvent and other experimental conditions.
To unambiguously assign the proton and carbon signals and establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks. For this compound, COSY would not show any correlations as there are no vicinal protons.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the directly attached carbon signals. It would definitively link the oxazole proton signal to its corresponding carbon (C2) and the tert-butyl proton signal to the methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For this molecule, HMBC would show correlations from the tert-butyl protons to the quaternary carbon of the tert-butyl group and to the C5 carbon of the oxazole ring. The oxazole proton at C2 would show correlations to C4 and C5. These correlations are instrumental in confirming the substitution pattern on the oxazole ring. The use of such techniques has been pivotal in confirming the regio- and stereochemistry of complex heterocyclic systems. acs.org
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns. For this compound, the molecular ion peak would confirm its molecular formula of C7H10BrNO. nih.gov The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for 79Br and 81Br).
The fragmentation of oxazole rings in mass spectrometry is a well-studied process. clockss.org Common fragmentation pathways for substituted oxazoles involve cleavage of the ring. For this compound, key fragmentation pathways would likely involve the loss of the tert-butyl group, the bromine atom, or cleavage of the oxazole ring itself. The analysis of these fragmentation patterns provides valuable structural information that complements the data obtained from NMR spectroscopy.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule and its electronic transitions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching and bending vibrations of the tert-butyl group. The C=N and C-O stretching vibrations of the oxazole ring would also be present in the fingerprint region. The presence of the C-Br bond would give rise to a stretching vibration at lower wavenumbers. The vibrational frequencies of the oxazole ring are sensitive to the nature and position of substituents. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. The oxazole ring is an aromatic heterocycle and would be expected to exhibit π → π* transitions. The position and intensity of these absorption bands are influenced by the substituents on the ring. In a study on 1,2-oxazole derivatives, the UV detection wavelength was set at 245 nm. nih.govbeilstein-journals.org
X-ray Diffraction Analysis for Solid-State Molecular Structure and Intermolecular Interactions
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.
For this compound, an X-ray crystal structure would definitively confirm the substitution pattern on the oxazole ring and the conformation of the tert-butyl group. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as halogen bonding (involving the bromine atom), C-H···N or C-H···O hydrogen bonds, and van der Waals forces. These interactions govern the solid-state properties of the compound. Studies on related heterocyclic compounds, such as pyrazolo[5,1-c] iastate.edunih.govnih.govtriazines and 1,2,4-oxadiazole (B8745197) derivatives, have utilized X-ray diffraction to analyze their crystal structures and intermolecular interactions in detail. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it an ideal method for assessing the purity of and separating substituted oxazoles like this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired resolution and sensitivity.
Method Development Considerations:
For a compound such as this compound, a reverse-phase HPLC (RP-HPLC) method is typically the first choice. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar. The retention of the analyte is primarily governed by its hydrophobicity; more nonpolar compounds are retained longer on the column.
Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for RP-HPLC and would be a suitable starting point for the analysis of this compound. The tert-butyl group and the bromine atom contribute to the compound's hydrophobicity, suggesting strong retention on a C18 column. Other stationary phases, such as C8 or phenyl columns, could also be explored to optimize selectivity. For instance, a special reverse-phase column with low silanol (B1196071) activity, like Newcrom R1, could also be considered. sielc.com
Mobile Phase: The mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a sample with varying polarities. The addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase can help to improve peak shape and reproducibility by suppressing the ionization of any residual silanol groups on the stationary phase. sielc.com For applications where the eluent will be analyzed by mass spectrometry (MS), volatile buffers like formic acid are preferred. sielc.com
Detection: Ultraviolet (UV) detection is a common and effective method for the analysis of compounds containing a chromophore, such as the oxazole ring system. The selection of an appropriate detection wavelength is critical for achieving optimal sensitivity. A diode-array detector (DAD) can be particularly useful as it acquires spectra across a range of wavelengths, which can aid in peak identification and purity assessment. researchgate.net
Purity Assessment and Separation:
Once a suitable HPLC method is developed, it can be used to assess the purity of a sample of this compound. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
The method's ability to separate the target compound from potential impurities is critical. These impurities could include starting materials, reagents, or by-products from the synthesis. The resolution between the peak for this compound and the peaks of any impurities should be greater than 1.5 to ensure accurate quantification.
In preparative HPLC, the same principles are applied on a larger scale to isolate and purify the desired compound from a reaction mixture. The scalability of a developed analytical method is an important consideration for its application in preparative separations. sielc.com
Hypothetical HPLC Method Parameters:
The following table outlines a hypothetical set of starting parameters for the HPLC analysis of this compound. These parameters would require optimization based on experimental results.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
This table represents a standard starting point for method development. The actual retention time for this compound would need to be determined experimentally. The successful development and validation of an HPLC method are essential for the quality control and characterization of this and other similar heterocyclic compounds. researchgate.net
Computational and Theoretical Investigations of 4 Bromo 5 Tert Butyl 1,3 Oxazole
Electronic Structure and Aromaticity Studies Using Quantum Chemical Methods
The electronic structure of 4-bromo-5-tert-butyl-1,3-oxazole is fundamentally dictated by the interplay of the oxazole (B20620) ring's aromaticity and the electronic effects of its substituents. Quantum chemical methods are instrumental in elucidating these properties. The oxazole ring is a five-membered aromatic heterocycle with six π-electrons, rendering it aromatic. The oxygen atom is highly electronegative, which influences the electron distribution within the ring.
The electronic influence of the substituents can be predicted qualitatively. The bromine atom at the 4-position is expected to be electron-withdrawing through its inductive effect, while the tert-butyl group at the 5-position is electron-donating via hyperconjugation. These opposing effects will modulate the electron density and reactivity of the oxazole ring.
Quantum chemical calculations, such as those employing ab initio and Density Functional Theory (DFT) methods, can provide a quantitative picture of the electronic structure. These methods can compute molecular orbitals, electron density distribution, and various electronic properties. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the molecule's reactivity towards electrophiles and nucleophiles, respectively. researchgate.netnih.gov
Aromaticity, a key feature of the oxazole ring, can be quantified using computational methods like Nucleus-Independent Chemical Shift (NICS) calculations. These calculations predict the magnetic shielding at the center of the ring, with negative values indicating aromatic character.
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization, Vibrational Analysis, and Electronic Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the properties of molecules. nih.govnih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G++(d,p), can be employed to determine a range of properties. researchgate.netnih.gov
Molecular Geometry Optimization: DFT calculations can predict the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy geometry. This provides precise information on bond lengths, bond angles, and dihedral angles. While specific data for this compound is not available, expected values for the oxazole ring can be inferred from related structures.
Vibrational Analysis: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov This allows for the assignment of specific vibrational modes to the functional groups within the molecule.
Electronic Properties: A wealth of electronic properties can be calculated using DFT. nih.govnih.gov These include the dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visually represents the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its intermolecular interactions and reactivity. researchgate.netnih.gov
| Property | Predicted Value/Description | Methodology |
|---|---|---|
| Molecular Formula | C7H10BrNO | - |
| Molecular Weight | 204.06 g/mol | - |
| HOMO-LUMO Gap | A relatively small energy gap is expected, indicating potential for reactivity. | DFT/B3LYP |
| Dipole Moment | A significant dipole moment is anticipated due to the electronegative O and N atoms and the Br substituent. | DFT/B3LYP |
| Molecular Electrostatic Potential (MEP) | Negative potential (red) around the oxygen and nitrogen atoms; positive potential (blue) around the hydrogen atoms of the tert-butyl group. | DFT/B3LYP |
Analysis of Bond Dissociation Energies (BDEs) in Halogenated Heterocycles and Their Relationship to Reactivity
The carbon-bromine (C-Br) bond is a key reactive site in this compound, particularly for reactions like palladium-catalyzed cross-coupling. nih.gov The Bond Dissociation Energy (BDE) of the C-Br bond is a critical parameter that correlates with its reactivity; a lower BDE generally implies easier bond cleavage and higher reactivity. nih.govnih.govresearchgate.net
Computational methods, such as B3LYP and the more accurate G3B3, can be used to calculate BDEs. nih.gov Studies on a range of halo-heterocycles have shown that BDEs are influenced by the nature of the heterocycle, the position of the halogen, and the presence of other substituents. nih.gov For five-membered heterocycles like oxazole, the BDE of a C-X (X=Cl, Br) bond is typically in the range of 99-104 kcal/mol. nih.gov The precise value for this compound would be influenced by the electronic effects of the tert-butyl group.
| Heterocycle | Position of Cl | B3LYP BDE | G3B3 BDE |
|---|---|---|---|
| Pyrrole | 2-Cl | 101 | 102 |
| Furan | 2-Cl | 101 | 102 |
| Thiophene | 2-Cl | 98 | 99 |
| Imidazole | 2-Cl | 99 | 100 |
| Oxazole | 2-Cl | 100 | 101 |
| Thiazole | 2-Cl | 96 | 97 |
Data adapted from studies on chloro-heterocycles, providing a general trend for C-X bond strengths in similar systems. nih.gov
Investigation of Non-Covalent Interactions, Including Halogen Bonding, within Oxazole Systems
Non-covalent interactions play a crucial role in determining the structure and function of molecules. For this compound, several types of non-covalent interactions are conceivable. The oxadiazole ring in a related compound is known to participate in hydrogen bonding.
Of particular interest is the potential for halogen bonding. The bromine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms (halogen bond acceptors) on other molecules. Computational methods are essential for identifying and characterizing these weak interactions, providing information on their geometry and strength.
Computational Modeling of Reaction Pathways, Transition States, and Reaction Mechanisms
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, this can involve modeling reactions such as nucleophilic aromatic substitution at the 4-position or palladium-catalyzed cross-coupling reactions.
By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. These computational approaches have become increasingly sophisticated, allowing for the study of complex reaction mechanisms.
Conformational Analysis of Bulky Substituents (e.g., tert-butyl group) and Associated Steric Effects
The tert-butyl group at the 5-position of the oxazole ring is a bulky substituent that will exert significant steric effects. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.
For this compound, the rotation of the tert-butyl group is a key conformational freedom. Computational methods can be used to calculate the energy of different conformations and identify the most stable arrangement. The steric hindrance provided by the tert-butyl group can influence the reactivity of the molecule by shielding the adjacent positions on the oxazole ring from attack by reagents. In some cases, bulky substituents can also increase reaction rates by destabilizing less reactive conformations. wikipedia.org
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Behavior
While static quantum chemical calculations provide valuable information about the properties of a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of intermolecular interactions in a more dynamic and realistic manner.
For this compound, an MD simulation could be used to study the conformational flexibility of the tert-butyl group and its interactions with solvent molecules or other solutes. This can provide a deeper understanding of the molecule's behavior in solution and its interactions with biological targets.
Applications of 4 Bromo 5 Tert Butyl 1,3 Oxazole and Its Derivatives in Advanced Materials and Catalysis
Utility as Versatile Building Blocks for Complex Molecular Architectures
The strategic placement of a bromine atom at the 4-position and a bulky tert-butyl group at the 5-position of the 1,3-oxazole ring endows 4-bromo-5-tert-butyl-1,3-oxazole with exceptional utility as a versatile building block in organic synthesis. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of intricate molecular frameworks. researchgate.netresearchgate.net
A notable example of its application is in the synthesis of functionalized ethynyl (B1212043) oxazoles. chemrxiv.org For instance, a 2-tert-butyl analogue of 4-bromo-5-ethynyloxazole has been synthesized, demonstrating the feasibility of using this scaffold to create more complex structures. chemrxiv.org The synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles has been achieved through regioselective cross-coupling reactions, showcasing the potential of related bromo-heterocycles as key intermediates. researchgate.net The development of methods for the synthesis of various bromooxazoles further underscores their importance as precursors for more elaborate molecules. organic-chemistry.org The reactivity of the bromo substituent allows for its participation in well-established transformations such as Suzuki, Heck, and Sonogashira cross-coupling reactions, providing access to a diverse array of substituted oxazoles. beilstein-archives.org
The synthesis of 1,3-oxazole derivatives from readily available starting materials like cephalexin (B21000) highlights the accessibility of the oxazole (B20620) core for further functionalization. chemmethod.com Moreover, the van Leusen oxazole synthesis provides a powerful tool for constructing the oxazole ring itself, which can then be functionalized to introduce moieties like the bromo and tert-butyl groups. nih.gov The ability to perform cross-coupling reactions on the bromine-substituted position opens up pathways to novel quinazolinylphenyl-1,3,4-oxadiazole derivatives, indicating the broad scope of accessible molecular architectures. nih.gov
Integration into Polymeric Systems for Tunable Electronic and Optical Properties
The oxazole motif is a valuable component in the design of conjugated polymers due to its electronic properties and stability. While direct integration of this compound into polymeric systems is an area of ongoing exploration, the known reactivity of the bromo group makes it an ideal candidate for polymerization reactions, such as Suzuki or Stille coupling. These reactions would allow for the incorporation of the 5-tert-butyl-1,3-oxazole (B2680451) unit into the backbone of conjugated polymers.
The incorporation of heterocyclic units, such as 2,1,3-benzothiadiazole (B189464), into conjugated polymers has been shown to significantly influence their properties, leading to materials with low band gaps and applications in various electronic devices. mit.edu Similarly, the synthesis of donor-acceptor conjugated polymers based on benzo[1,2-b:4,5-b']dithiophene and 2,1,3-benzothiadiazole via direct arylation polycondensation has yielded high-quality polymers for electronic applications. researchgate.net The introduction of the electron-deficient oxazole ring, particularly one bearing a bulky tert-butyl group, into a polymer chain could be used to fine-tune the electronic and optical properties of the resulting material. The tert-butyl group can enhance solubility and influence the morphology of the polymer films, which are crucial parameters for device performance. mit.edu The development of π-conjugated polymers containing azothiazole units has also demonstrated the versatility of heterocyclic building blocks in creating materials with desirable semiconductor properties. rsc.org
Development as Components in Organic Electronic Devices, such as Organic Light-Emitting Diodes (OLEDs)
The unique electronic and photophysical properties of oxazole-containing compounds make them promising candidates for use in organic electronic devices, including Organic Light-Emitting Diodes (OLEDs). The oxazole ring can act as an electron-transporting or emissive moiety within an OLED device structure. The derivatization of the this compound core through cross-coupling reactions allows for the attachment of various chromophores, leading to materials with tailored emission colors and efficiencies.
For instance, the synthesis of π-conjugated polymers containing benzotriazole (B28993) units has led to promising green and red luminescence in OLEDs. mdpi.com This suggests that polymers derived from this compound could also exhibit interesting electroluminescent properties. The bulky tert-butyl group can play a crucial role in preventing intermolecular aggregation, which often leads to fluorescence quenching in the solid state, thereby enhancing the efficiency of OLEDs. The synthesis of fluorescent conjugated polymers incorporating substituted 2,1,3-benzooxadiazole and 2,1,3-benzothiadiazole units has been shown to produce materials with high molecular weights and red-shifted absorption and emission maxima, which are desirable characteristics for OLED emitters. mit.edu
Exploration as Chiral Ligands in Asymmetric Catalysis
The oxazoline (B21484) ring system, a close relative of the oxazole, is a well-established and highly successful chiral ligand scaffold for a wide range of asymmetric catalytic reactions. nih.govresearchgate.net The stereocenter is typically located on the carbon atom adjacent to the coordinating nitrogen of the oxazoline ring. The development of chiral catalysts based on the this compound framework is an intriguing area of research. The tert-butyl group, due to its significant steric bulk, can create a well-defined chiral pocket around a metal center, which is essential for achieving high enantioselectivity in catalytic transformations.
The synthesis of chiral tertiary amine catalysts has been shown to be effective in asymmetric [4 + 2] cyclization reactions. nih.gov Furthermore, the use of a (R)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand has proven successful in the enantioselective conjugate addition of aryl boronic acids to α,β-unsaturated ketones. acs.org This highlights the importance of the tert-butyl group in achieving high levels of stereocontrol. While the direct use of this compound as a chiral ligand has not been extensively reported, its derivatives, where the bromine is replaced by a coordinating group, could serve as novel and effective ligands in asymmetric catalysis. The steric hindrance provided by the tert-butyl group is known to be crucial for the atropostability of certain axially chiral pyrazole-based frameworks, suggesting its potential in designing new classes of chiral ligands. rsc.org
Role as Precursors for Supramolecular Assemblies
Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The rigid and planar nature of the oxazole ring, combined with the potential for introducing various functional groups through the bromo substituent, makes this compound an attractive precursor for the construction of supramolecular assemblies.
By replacing the bromine atom with groups capable of hydrogen bonding, metal coordination, or π-π stacking interactions, derivatives of this compound can be designed to self-assemble into well-defined architectures such as helices, sheets, or cages. The bulky tert-butyl group can play a significant role in directing the self-assembly process by influencing the packing of the molecules in the solid state or in solution. The study of supramolecular interactions in pyrene-based 1,2-azoles has shown how these molecules can form distinct assemblies in the solid state. mdpi.com This suggests that appropriately functionalized 5-tert-butyl-1,3-oxazoles could also exhibit interesting self-assembly behaviors, leading to materials with novel optical or electronic properties.
Application in Chemical Sensing and Fluorescent Dyes
The oxazole ring is a component of many fluorescent molecules, and its derivatives have been explored for applications in chemical sensing and as fluorescent dyes. The electronic properties of the oxazole ring can be readily modulated by the introduction of electron-donating or electron-withdrawing groups, allowing for the fine-tuning of the absorption and emission characteristics of the resulting fluorophores.
The derivatization of this compound via cross-coupling reactions provides a straightforward route to a wide variety of fluorescent probes. For example, attaching a pyrene (B120774) moiety to the oxazole core could lead to probes that exhibit environment-sensitive fluorescence, useful for sensing changes in polarity or viscosity. mdpi.com The development of functionalized nitrobenzothiadiazoles as embedded fluorescent probes highlights the potential of heterocyclic systems in biological imaging. nih.gov While direct applications of this compound in this area are still emerging, the synthesis of highly fluorescent conjugated cross-coupling products from 5-bromothiazoles demonstrates the viability of this approach. beilstein-archives.org The synthesis of novel 1,3-oxazole sulfonamides as tubulin polymerization inhibitors also points to the broad utility of the oxazole scaffold in creating biologically active molecules with potential for fluorescent labeling. acs.orgnih.gov
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Strategies for Highly Substituted Oxazoles
The synthesis of polysubstituted oxazoles, particularly those with specific regiochemistry like 4-Bromo-5-tert-butyl-1,3-oxazole, remains a significant area of research. While classic methods such as the Robinson-Gabriel, Bredereck, and van Leusen syntheses are foundational, the focus is shifting towards more efficient, sustainable, and versatile strategies. ijpsonline.comtandfonline.com
Future efforts will likely concentrate on the following:
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and energy sources is paramount. Research into using natural clays, ionic liquids, or microwave-assisted synthesis for oxazole (B20620) formation has already shown promise in providing good yields while minimizing hazardous waste. ijpsonline.comtandfonline.com For instance, microwave-assisted van Leusen reactions have been shown to be highly efficient for producing 5-substituted oxazoles. mdpi.comacs.org
Photoredox and Electrocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for constructing substituted oxazoles from readily available starting materials like α-bromo ketones and amines at room temperature. organic-chemistry.org Similarly, electrochemical methods are being explored for deoxygenative cycloadditions of carboxylic acids to form the oxazole ring, offering a green alternative to traditional reagents. acs.org
Metal-Catalyzed Cross-Coupling and Annulation: Transition-metal catalysis, particularly with palladium, copper, and gold, continues to be refined for the regioselective synthesis of complex oxazoles. tandfonline.comorganic-chemistry.org Future strategies may focus on developing one-pot tandem reactions, such as combining a Suzuki-Miyaura coupling with cyclization to build highly substituted oxazoles from simple precursors. tandfonline.com Heterogeneous catalysts are also gaining traction as they can be easily recovered and recycled, making the process more sustainable. organic-chemistry.orgscientificupdate.com
A comparative table of modern synthetic approaches applicable to substituted oxazoles is presented below.
| Synthetic Strategy | Key Features | Advantages | Potential Application for this compound | Reference |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Rapid reaction times, higher yields, cleaner reactions. | Efficient cyclization to form the core oxazole ring. | acs.orgnih.gov |
| Visible-Light Photocatalysis | Employs light and a photocatalyst to drive reactions. | Mild reaction conditions, sustainable energy source, metal-free options. | Construction of the oxazole ring from α-bromo ketone precursors. | organic-chemistry.org |
| Heterogeneous Gold Catalysis | Uses a solid-supported gold catalyst. | Catalyst is easily recoverable and reusable, mild conditions. | [2+2+1] annulation of alkynes, nitriles, and an oxygen source. | organic-chemistry.orgscientificupdate.com |
| Metal-Free Annulation | Avoids transition-metal catalysts, often using reagents like hypervalent iodine. | Avoids toxic metal contamination in products. | Regioselective assembly of the trisubstituted oxazole core. | organic-chemistry.orgtandfonline.com |
| Electrochemical Synthesis | Uses electricity to mediate the reaction. | Avoids stoichiometric chemical oxidants/reductants, high functional group tolerance. | Phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids. | acs.org |
Exploration of Undiscovered Reactivity Pathways and Stereoselective Transformations
The this compound scaffold is ripe for the exploration of new reactivity. The presence of a halogen at the C4 position is a key feature, making it a prime candidate for a variety of cross-coupling reactions to introduce new functional groups.
Emerging research avenues include:
Advanced Cross-Coupling Reactions: While Suzuki-Miyaura coupling of bromooxazoles is known, future work could explore a wider range of coupling partners and more challenging transformations, such as Sonogashira (alkyne coupling), Buchwald-Hartwig (amination), and Negishi (organozinc coupling) reactions at the C4 position. tandfonline.comchemrxiv.org These would allow for the synthesis of a diverse library of derivatives for screening in medicinal and materials applications.
C-H Activation: Direct C-H functionalization at the C2 position of the oxazole ring offers an atom-economical alternative to traditional cross-coupling of pre-functionalized substrates. organic-chemistry.org Developing selective C-H activation protocols in the presence of the C4-bromo substituent would be a significant advance.
Stereoselective Transformations: While the parent compound is achiral, derivatives of this compound could be subjected to stereoselective reactions. For example, if a pro-chiral group were introduced via cross-coupling, subsequent asymmetric reactions could be explored. Furthermore, chiral oxazoline (B21484) ligands, which are structurally related to oxazoles, are critical in asymmetric catalysis, suggesting that chiral oxazole derivatives could also serve as valuable ligands or catalysts. st-andrews.ac.ukacs.org
Ring-Opening and Rearrangement Reactions: Oxazoles can participate in cycloaddition reactions (acting as dienes) and thermal rearrangements like the Cornforth rearrangement. researchgate.netwikipedia.org Investigating how the bulky tert-butyl group and the bromo substituent influence these pathways could lead to novel molecular scaffolds.
Advancements in Computational Prediction and De Novo Design of Oxazole-Based Functional Materials
Computational chemistry is becoming an indispensable tool in modern chemical research. For a molecule like this compound, computational methods can predict its properties and guide the design of new functional molecules, saving significant time and resources in the lab.
Future research in this area will likely focus on:
Property Prediction: Using methods like Density Functional Theory (DFT), researchers can calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov These calculations help in understanding the reactivity, stability, and potential of oxazole derivatives as electronic materials (e.g., in solar cells or OLEDs) or as pharmacophores. jcchems.comchemscene.com In silico tools can also predict drug-likeness, ADME (absorption, distribution, metabolism, and excretion), and toxicity profiles for new derivatives, which is crucial for drug discovery. jcchems.comuchile.cl
De Novo Design: Machine learning and artificial intelligence are being used to design new molecules with desired properties from the ground up. nih.gov By training models on existing data of oxazole derivatives, it is possible to generate novel structures based on the this compound scaffold that are optimized for a specific biological target or material property.
Mechanism Elucidation: Computational modeling can provide detailed insights into reaction mechanisms, helping to explain observed reactivity and regioselectivity, and to design more efficient synthetic routes. nih.gov
| Computational Tool/Method | Application | Predicted Parameters | Relevance to Oxazole Research | Reference |
| Density Functional Theory (DFT) | Electronic structure calculation. | HOMO/LUMO energies, molecular orbital distribution, reaction energetics. | Predicts reactivity, stability, and electronic properties for materials science. | nih.gov |
| Molecular Docking | Predicts binding of a ligand to a receptor. | Binding energy, binding pose, key interactions. | Guides design of oxazole derivatives as potential drugs. | nih.govnih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity. | Predictive models for activity (e.g., antiviral, anticancer). | Screens virtual libraries of oxazoles to identify promising candidates. | nih.gov |
| ADME/Toxicity Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | Lipinski's rule of five, bioavailability, permeability (BBB), cytotoxicity. | Prioritizes compounds for synthesis and reduces late-stage failures in drug development. | jcchems.comuchile.cl |
Interdisciplinary Research at the Interface of Synthetic Chemistry, Theoretical Chemistry, and Materials Science
The most significant breakthroughs involving this compound and its derivatives will emerge from the convergence of multiple scientific disciplines. The complexity of developing new drugs or advanced materials necessitates a collaborative approach. researchgate.nete-bookshelf.dest-andrews.ac.uk
A synergistic workflow would involve:
Design: Theoretical chemists use computational tools to design novel oxazole derivatives with specific predicted properties (e.g., high therapeutic index or suitable band gap). nih.govnih.gov
Synthesis: Synthetic chemists develop efficient and sustainable routes to create these target molecules, leveraging the latest methodologies. researchgate.netnih.gov
Testing & Evaluation: The synthesized compounds are then evaluated by biologists, pharmacologists, or materials scientists to determine their actual properties and performance. nih.gov
Feedback Loop: The experimental results are fed back to the theoretical chemists to refine the computational models, leading to a new cycle of design, synthesis, and evaluation. This iterative process accelerates the discovery of new functional molecules.
This interdisciplinary approach is essential for tackling complex challenges, from creating new anticancer agents to developing next-generation electronic materials based on the versatile oxazole scaffold. chemscene.combenthamscience.com
Q & A
What are the common synthetic routes for preparing 4-Bromo-5-tert-butyl-1,3-oxazole?
Level: Basic
Methodological Answer:
The synthesis of this compound can be approached through cyclization and functionalization strategies. Key methods include:
- N-Acylation and Cyclization : Reacting tert-butyl-substituted N-acyl-α-amino acids with acyl chlorides, followed by intramolecular cyclization under acidic or basic conditions to form the oxazole ring .
- Friedel-Crafts Alkylation : Introducing bulky substituents (e.g., tert-butyl) via AlCl3-catalyzed reactions with aromatic hydrocarbons .
- Cyclodehydration : Using POCl₃ or H₂SO₄ to dehydrate acyclic precursors (e.g., N-acyl-α-amino ketones) into 2,4,5-trisubstituted oxazoles .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Key Observations | Reference |
|---|---|---|---|
| N-Acylation | Acyl chloride, CH₂Cl₂, 0°C → RT | High yield (85–90%) | |
| Cyclization | H₂SO₄ (cat.), reflux, 6h | Ring closure confirmed by NMR | |
| Friedel-Crafts | AlCl₃, anhydrous toluene, 80°C, 12h | Steric hindrance managed |
How can NMR spectroscopy confirm the structure of this compound?
Level: Basic
Methodological Answer:
1H and 13C NMR are critical for structural elucidation:
- 1H-NMR :
- The tert-butyl group appears as a singlet (δ 1.2–1.4 ppm) due to nine equivalent protons.
- Bromine’s deshielding effect shifts adjacent protons downfield (e.g., H-4 at δ 8.1–8.3 ppm) .
- 13C-NMR :
- The oxazole ring carbons (C-2, C-4, C-5) resonate at δ 145–160 ppm.
- Bromine’s electronegativity deshields C-4 (δ ~150 ppm) .
- 2D NMR (COSY, HSQC) : Resolves coupling patterns and confirms substituent positions .
What advanced techniques assess the purity of this compound?
Level: Basic
Methodological Answer:
- Reverse-Phase HPLC (RP-HPLC) : Uses C18 columns with UV detection (λ = 254 nm). Purity >95% is typical for research-grade compounds .
- LC-ESI-MS/MS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 262.1) and detects trace impurities .
- Elemental Analysis : Validates C, H, N, Br content within ±0.4% of theoretical values .
How do researchers design cytotoxicity assays for this compound derivatives?
Level: Advanced
Methodological Answer:
- Model Organism : Daphnia magna bioassays are cost-effective and predictive of ecotoxicological effects .
- Protocol :
- Prepare serial dilutions of the compound in deionized water.
- Expose neonates (≤24h old) for 48h under controlled conditions (20°C, 16:8 light-dark).
- Calculate EC₅₀ values using probit analysis or nonlinear regression .
- Validation : Compare with positive controls (e.g., potassium dichromate) and validate via triplicate trials .
What strategies resolve contradictions between computational and experimental data for oxazole derivatives?
Level: Advanced
Methodological Answer:
- Cross-Validation : Pair DFT calculations (e.g., B3LYP/6-31G*) with experimental IR and NMR to identify discrepancies in electronic effects .
- Reaction Optimization : Adjust catalysts (e.g., switch AlCl₃ to FeCl₃ for milder conditions) if steric hindrance from tert-butyl groups reduces yields .
- Error Analysis : Quantify deviations in bond lengths (X-ray vs. computed) to refine computational models .
How do tert-butyl and bromine substituents influence the oxazole ring’s reactivity?
Level: Advanced
Methodological Answer:
- Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at C-2, facilitating nucleophilic substitutions .
- Steric Effects : The tert-butyl group hinders planarization, reducing π-stacking in crystal structures and altering solubility .
- Spectroscopic Impact : Deshielding in NMR (e.g., H-4 shifts upfield by 0.3 ppm with tert-butyl substitution) .
Table 2: Substituent Effects on Reactivity
| Substituent | Electronic Contribution | Steric Contribution |
|---|---|---|
| Bromine (C-4) | σₚ = +0.26, σₘ = +0.39 | Minimal |
| tert-Butyl (C-5) | σₚ = -0.20 (electron-donating) | High (Bulk hinders reactions) |
What are best practices for optimizing reaction yields with bulky substituents?
Level: Advanced
Methodological Answer:
- Solvent Choice : Use high-boiling solvents (e.g., toluene) to maintain reflux without degrading tert-butyl groups .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to balance activity and steric tolerance .
- Stepwise Synthesis : Introduce bromine post-cyclization to avoid side reactions during ring formation .
Notes
- Generalization : Some methodologies are inferred from structurally related oxazole derivatives due to limited direct data on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
